

Application Notes: Performing TYK2 Functional Assays in Primary Human Immune Cells

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	tyk2 protein
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Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1][2][3] It plays a critical role in mediating signaling for key cytokines involved in both innate and adaptive immunity, including Type I interferons (IFN- α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[2][4][5][6][7] Upon cytokine binding to their receptors, TYK2, in partnership with other JAKs, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][5][8] These activated STATs then translocate to the nucleus to regulate the expression of target genes, driving immune cell differentiation, activation, and function.[8]

Dysregulation of TYK2-mediated pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, lupus, and inflammatory bowel disease.[3][4][5][8] This has made TYK2 a highly attractive therapeutic target.[3][8] Unlike other JAK family members, TYK2 is not known to be involved in metabolic or hematopoietic pathways, suggesting that its selective inhibition may offer a favorable safety profile compared

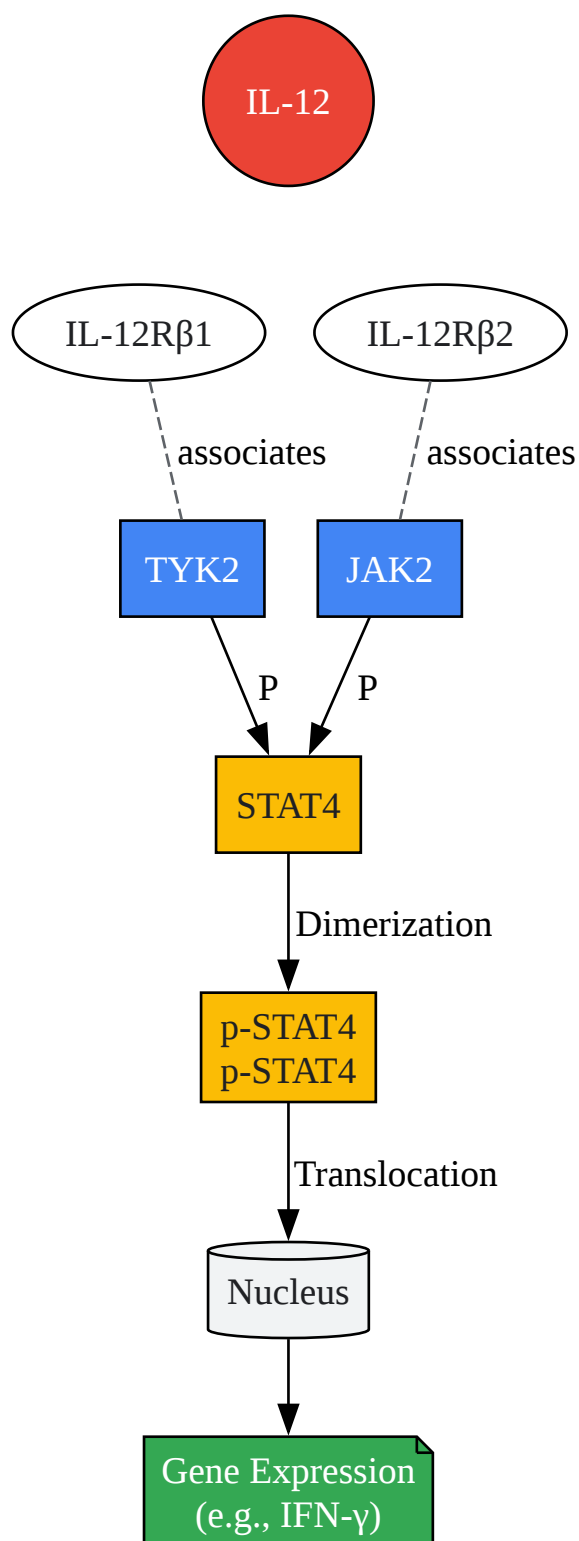
to broader JAK inhibitors.[5] The development of selective TYK2 inhibitors, including allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, has created a need for robust functional assays to characterize their activity and specificity in a physiologically relevant context.[9][10][11]

These application notes provide detailed protocols for performing key functional assays to assess TYK2 activity in primary human immune cells. The assays described herein—STAT phosphorylation, cytokine release, and T-cell proliferation—allow for a comprehensive evaluation of a compound's effect on TYK2-mediated signaling and downstream cellular responses.

TYK2 Signaling Pathways in Human Immune Cells

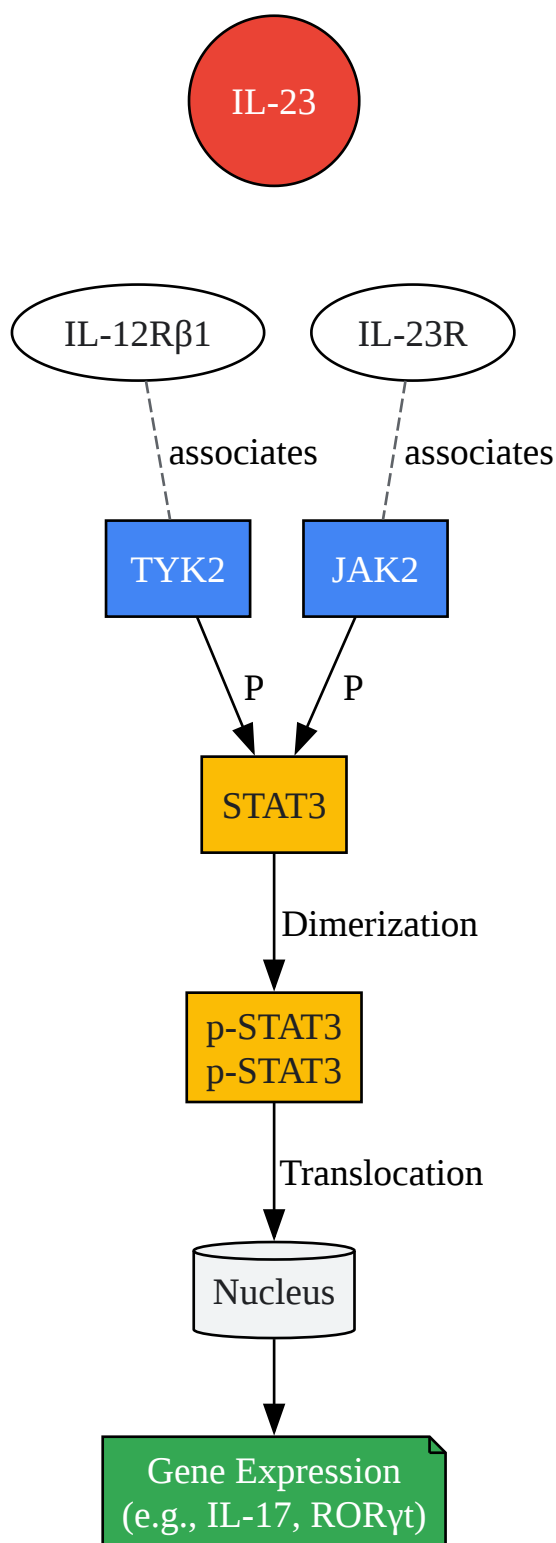
TYK2 forms heterodimers with other JAK family members to transduce signals for specific cytokine receptors. Understanding these pairings is crucial for designing and interpreting functional assays.

- **IL-12 Signaling:** The IL-12 receptor pairs TYK2 with JAK2. This pathway is critical for T-helper 1 (Th1) cell differentiation and the production of IFN- γ . It primarily signals through the phosphorylation of STAT4.[2][6]
- **IL-23 Signaling:** The IL-23 receptor also pairs TYK2 with JAK2. This pathway is essential for the survival and function of T-helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune diseases. This pathway activates STAT3.[4][6]
- **Type I IFN (IFN- α/β) Signaling:** The Type I IFN receptor pairs TYK2 with JAK1. This pathway is fundamental for antiviral responses and involves the phosphorylation of STAT1 and STAT2.[4][6]



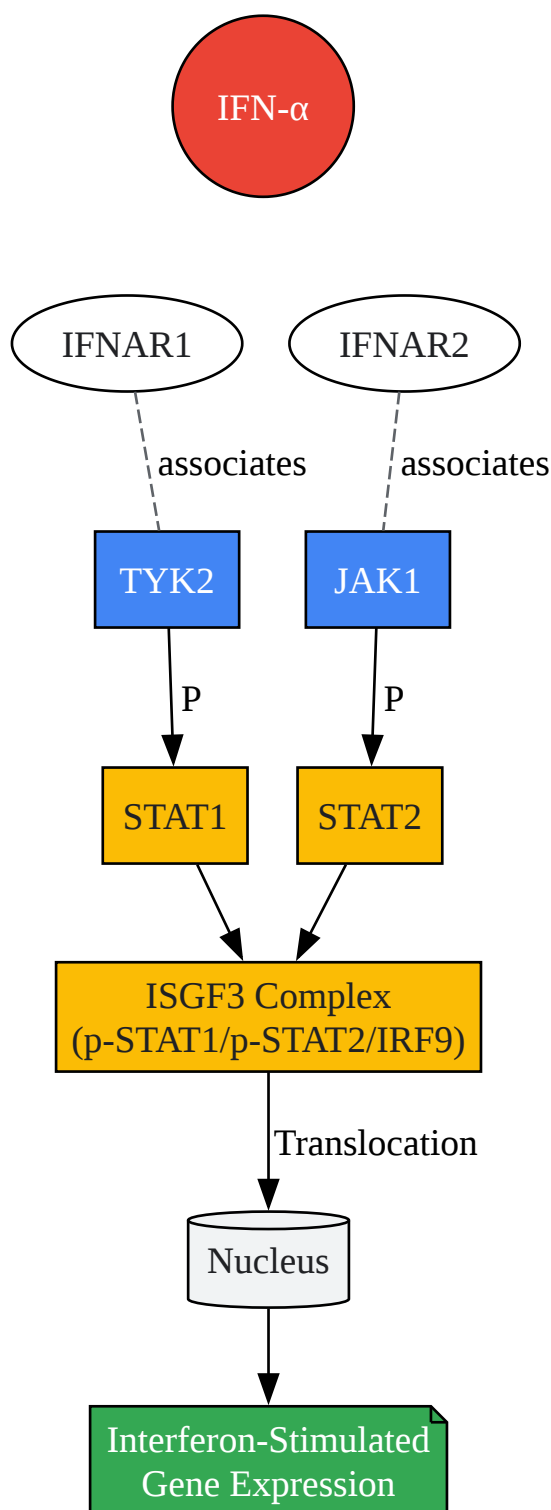
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Caption: IL-12 signaling pathway mediated by TYK2 and JAK2, leading to STAT4 phosphorylation.



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Caption: IL-23 signaling pathway mediated by TYK2 and JAK2, leading to STAT3 phosphorylation.



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Caption: Type I IFN signaling pathway mediated by TYK2 and JAK1, activating the ISGF3 complex.

Data Presentation: TYK2 Pathway Summary

Cytokine Family	Key Cytokines	Receptor Subunits	JAK Pairing	Primary STAT Target(s)	Key Immune Cell Types	Downstream Function
IL-12 Family	IL-12	IL-12R β 1, IL-12R β 2	TYK2 / JAK2	STAT4	T cells, NK cells	Th1 differentiation, IFN- γ production, Cytotoxicity
IL-12 Family	IL-23	IL-12R β 1, IL-23R	TYK2 / JAK2	STAT3	T cells, ILCs	Th17 maintenance & function, IL-17 production
Type I IFN	IFN- α , IFN- β	IFNAR1, IFNAR2	TYK2 / JAK1	STAT1, STAT2	Most immune cells	Antiviral response, B-cell activation
IL-10 Family	IL-10	IL-10R1, IL-10R2	TYK2 / JAK1	STAT3	Myeloid cells, T cells	Anti-inflammatory response, immunosuppression
IL-6 Family	IL-6	IL-6R α , gp130	TYK2 / JAK1 / JAK2	STAT3	T cells, B cells, Macrophages	Pro-inflammatory response, B-cell differentiation

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a prerequisite for subsequent functional assays.

Materials:

- Human whole blood collected in heparin- or EDTA-containing tubes
- Phosphate-Buffered Saline (PBS)
- Ficoll-Paque™ PLUS or equivalent density gradient medium
- 50 mL conical tubes
- Serological pipettes
- Centrifuge with swinging-bucket rotor
- Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

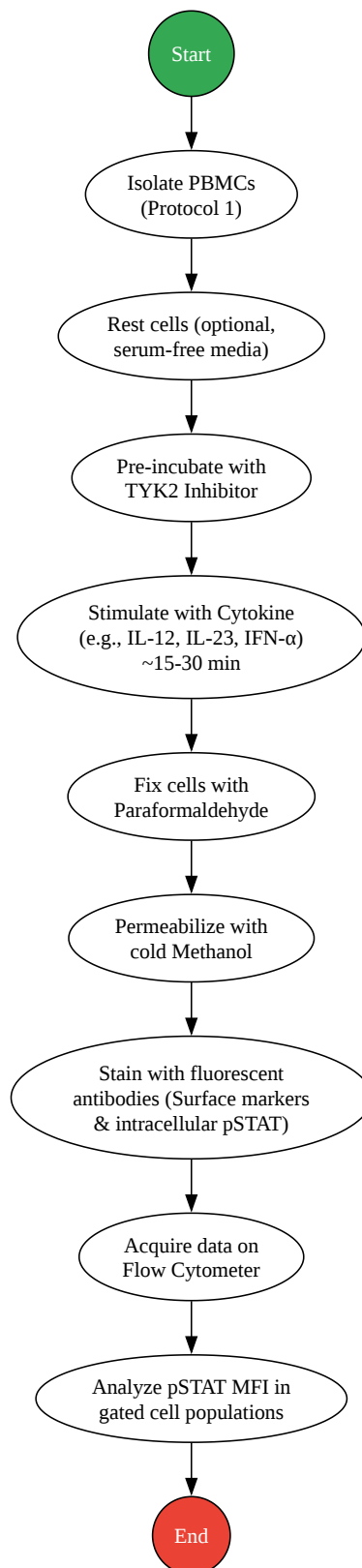
Methodology:

- Dilute whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.[\[12\]](#)
- Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.
- Slowly overlay up to 30 mL of the diluted blood onto the Ficoll-Paque layer, minimizing mixing at the interface.[\[12\]](#)
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[\[12\]](#)[\[13\]](#)
- After centrifugation, carefully aspirate the upper plasma layer.

- Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface using a sterile pipette.[13][14]
- Transfer the collected cells to a new 50 mL tube and add PBS to a total volume of 45 mL to wash.
- Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
- Repeat the wash step (Step 7-8) one more time to remove residual platelets and Ficoll.
- Resuspend the final cell pellet in complete RPMI-1640 medium.
- Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
- Adjust the cell concentration as required for downstream assays.

Protocol 2: STAT Phosphorylation Assay by Flow Cytometry (Phospho-flow)

This assay directly measures the activation of TYK2's downstream targets by quantifying cytokine-induced STAT phosphorylation in specific immune cell subsets.[15][16][17]



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Caption: Experimental workflow for the STAT phosphorylation (Phospho-flow) assay.

Materials:

- Isolated human PBMCs
- TYK2 inhibitor(s) and vehicle control (e.g., DMSO)
- Recombinant human cytokines (e.g., IL-12, IL-23, IFN- α)
- Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., ice-cold 90-100% Methanol)
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56) and phosphorylated STATs (e.g., p-STAT4 (Y693), p-STAT3 (Y705), p-STAT1 (Y701))
- 96-well U-bottom plates
- Flow cytometer

Methodology:

- Resuspend freshly isolated or thawed PBMCs in complete RPMI medium and plate approximately $0.5-1 \times 10^6$ cells per well in a 96-well U-bottom plate.
- (Optional) For some cytokines, it may be beneficial to rest the cells in serum-free media for 2-4 hours to reduce baseline signaling.
- Prepare serial dilutions of the TYK2 inhibitor. Add the inhibitor or vehicle control to the appropriate wells and pre-incubate for 30-60 minutes at 37°C.
- Prepare cytokine stocks at 2X the final desired concentration. Add an equal volume to the wells to stimulate the cells. Incubate for 15-30 minutes at 37°C. The optimal time should be determined empirically.[\[16\]](#)[\[18\]](#)
- Stop the stimulation by immediately fixing the cells. Add fixation buffer directly to the wells and incubate for 10-15 minutes at room temperature.

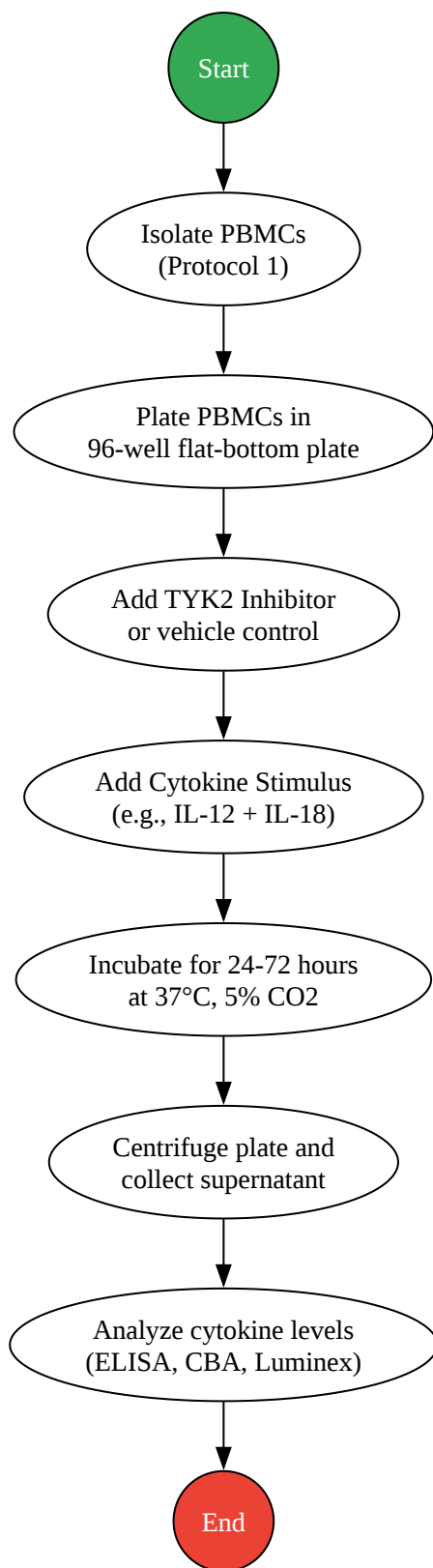
- Pellet the cells by centrifugation (500 x g, 5 minutes). Discard the supernatant.
- Permeabilize the cells by resuspending the pellet in ice-cold methanol. Incubate on ice for at least 30 minutes.[16]
- Wash the cells twice with FACS buffer to remove the methanol.
- Prepare an antibody cocktail containing antibodies against cell surface markers and intracellular phospho-STAT proteins in FACS buffer.
- Resuspend the cell pellets in the antibody cocktail and incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells twice with FACS buffer.
- Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
- Analyze the data by gating on specific cell populations (e.g., CD4+ T cells, NK cells) and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

Data Interpretation: A potent and selective TYK2 inhibitor is expected to reduce cytokine-induced STAT phosphorylation in a dose-dependent manner. This can be used to generate IC50 curves.

Stimulating Cytokine	Typical Concentration	Primary STAT Measured	Key Responding Cells
IL-12	10-50 ng/mL	p-STAT4 (Y693)	T Cells, NK Cells
IL-23	20-100 ng/mL	p-STAT3 (Y705)	T Cells (memory subset)
IFN- α	500-2000 U/mL	p-STAT1 (Y701)	All PBMCs
IL-10	20-100 ng/mL	p-STAT3 (Y705)	Monocytes, T cells

Protocol 3: Cytokine Release Assay

This assay measures the functional downstream consequence of TYK2 signaling by quantifying the production and secretion of effector cytokines into the cell culture supernatant.



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Caption: Experimental workflow for the downstream cytokine release assay.

Materials:

- Isolated human PBMCs
- Complete RPMI-1640 medium
- TYK2 inhibitor(s) and vehicle control
- Stimuli (e.g., Recombinant IL-12, IL-18; PHA; anti-CD3/anti-CD28 beads)
- 96-well flat-bottom tissue culture plates
- Cytokine quantification kit (e.g., ELISA, Cytometric Bead Array (CBA), or Luminex multiplex assay)

Methodology:

- Plate $1.5-2 \times 10^5$ PBMCs per well in 100 μ L of complete RPMI medium in a 96-well flat-bottom plate.[13][19]
- Add 50 μ L of medium containing the TYK2 inhibitor at 4X the final concentration (or vehicle control). Pre-incubate for 1-2 hours at 37°C.
- Add 50 μ L of medium containing the stimulus at 4X the final concentration.
- Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator. The optimal duration depends on the specific cytokine being measured.[20]
- After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
- Carefully collect the cell-free supernatant without disturbing the cell pellet.
- Store supernatants at -80°C or proceed immediately with cytokine analysis.

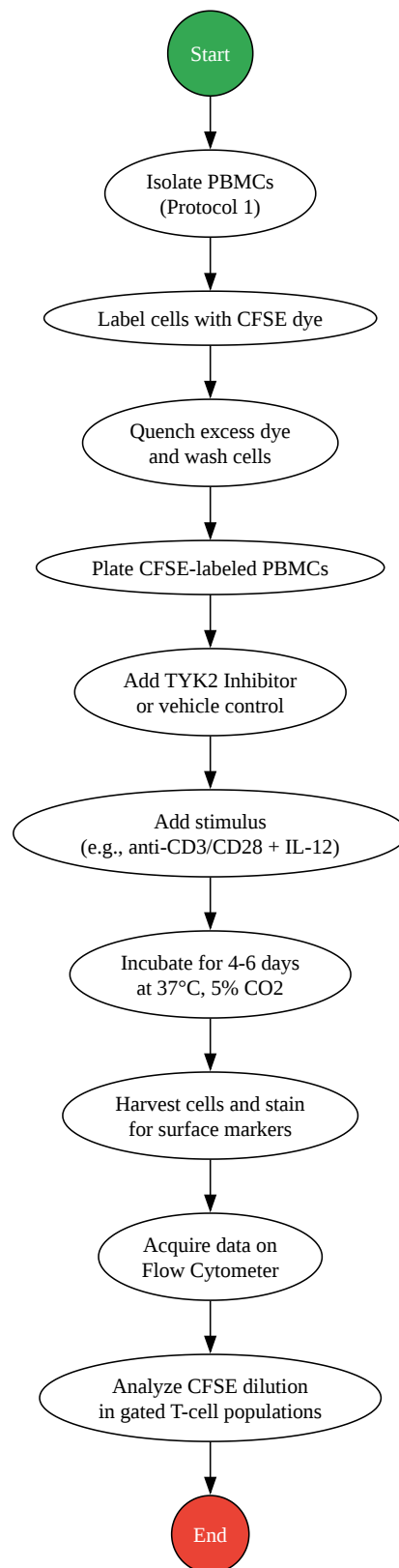
- Quantify the concentration of the secreted cytokine(s) of interest according to the manufacturer's protocol for the chosen analysis platform (e.g., ELISA).

Data Interpretation: Inhibition of TYK2 should lead to a dose-dependent decrease in the secretion of the downstream effector cytokine.

Primary Stimulus	Co-stimulus (optional)	Incubation Time	Downstream Cytokine Measured
IL-12 (10 ng/mL)	IL-18 (50 ng/mL)	48-72 hours	IFN- γ
PHA (1 μ g/mL)	-	48 hours	IL-17A, IFN- γ
anti-CD3/CD28 beads	-	72 hours	IL-17A, IFN- γ , IL-2

Protocol 4: T-Cell Proliferation Assay (CFSE-based)

This assay assesses the effect of TYK2 inhibition on the ability of T-cells to proliferate in response to stimuli that depend on TYK2-mediated cytokine signaling.[\[21\]](#)



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Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.

Materials:

- Isolated human PBMCs
- Carboxyfluorescein succinimidyl ester (CFSE) dye
- Complete RPMI-1640 medium
- TYK2 inhibitor(s) and vehicle control
- T-cell stimuli (e.g., anti-CD3/CD28 beads, PHA, relevant cytokines like IL-12)
- 96-well U-bottom or flat-bottom tissue culture plates
- Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8)
- Flow cytometer

Methodology:

- Resuspend PBMCs at $1-10 \times 10^6$ cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 1-5 μ M. Immediately vortex gently to ensure even labeling.[\[22\]](#)[\[23\]](#)
- Incubate for 10-15 minutes at 37°C, protected from light.[\[12\]](#)[\[22\]](#)
- Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
- Wash the cells twice with complete RPMI medium to remove unbound CFSE.
- Resuspend the CFSE-labeled cells and plate $1-2 \times 10^5$ cells per well in a 96-well plate.
- Add the TYK2 inhibitor or vehicle control.
- Add the desired T-cell stimulus. For assessing TYK2's role, a suboptimal anti-CD3/CD28 stimulation can be combined with a TYK2-dependent cytokine like IL-12 to reveal dependency.

- Incubate for 4-6 days at 37°C in a humidified 5% CO₂ incubator.
- Harvest the cells and stain with antibodies for surface markers (e.g., CD3, CD4) to identify T-cell populations.
- Analyze by flow cytometry. Proliferating cells will show a serial halving of CFSE fluorescence intensity with each cell division.

Data Interpretation: Inhibition of TYK2-dependent signaling pathways that promote T-cell proliferation will result in reduced CFSE dilution (i.e., fewer distinct peaks and a higher overall fluorescence intensity) compared to the vehicle-treated control. The percentage of divided cells or a proliferation index can be calculated.

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- To cite this document: BenchChem. [Application Notes: Performing TYK2 Functional Assays in Primary Human Immune Cells]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1180145/docs#application-notes-performing-tyk2-functional-assays-in-primary-human-immune-cells\]](https://www.benchchem.com/product/b1180145/docs#application-notes-performing-tyk2-functional-assays-in-primary-human-immune-cells)

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